Magnesium ATP

ATP speciation MgATP complex enzyme substrate identity

Magnesium ATP (adenosine 5′-triphosphate magnesium salt, CAS 74804-12-9) is a pre-formed coordination complex in which Mg²⁺ is chelated by the triphosphate chain of ATP. It is supplied as a ≥95% HPLC-pure lyophilized powder with water solubility of 50 mg/mL and recommended storage at −20°C.

Molecular Formula C10H16MgN5O13P3
Molecular Weight 531.49 g/mol
CAS No. 74804-12-9
Cat. No. B1591282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium ATP
CAS74804-12-9
Molecular FormulaC10H16MgN5O13P3
Molecular Weight531.49 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N.[Mg]
InChIInChI=1S/C10H16N5O13P3.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);
InChIKeyKLHMIKHPGKEVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium ATP (CAS 74804-12-9): The Biologically Competent ATP Form for Kinase Assays, Electrophysiology, and Metabolic Research


Magnesium ATP (adenosine 5′-triphosphate magnesium salt, CAS 74804-12-9) is a pre-formed coordination complex in which Mg²⁺ is chelated by the triphosphate chain of ATP . It is supplied as a ≥95% HPLC-pure lyophilized powder with water solubility of 50 mg/mL and recommended storage at −20°C [1]. Unlike ATP disodium salt or free acid, Mg-ATP directly provides the MgATP²⁻ complex that constitutes the true substrate for virtually all ATP-dependent enzymes in vivo—including kinases, ATPases, helicases, and polymerases—without requiring supplemental Mg²⁺ addition .

Why ATP Disodium or Free Acid Cannot Substitute for Pre-Complexed Magnesium ATP in Quantitative Enzymology


At physiological pH 7.4, in the absence of Mg²⁺, 89.5% of ATP exists as the non-functional ATP⁴⁻ species and only 10.5% as HATP³⁻; upon addition of an equimolar concentration of Mg²⁺, 87.0% converts to the enzyme-competent MgATP²⁻ complex [1]. Free ATP⁴⁻ is not merely inert—it acts as a competitive inhibitor of MgATP²⁻-dependent enzymes. For Na⁺/K⁺-ATPase, free ATP displays a Ki of 0.253 mM while MgATP²⁻ serves as the true substrate with a Km of ~0.5 mM [2]. For mitochondrial F₁-ATPase, free ATP inhibits with Ki = 0.77 mM [3]. Manual admixture of Na₂ATP with MgCl₂ or MgSO₄ introduces stoichiometric uncertainty, pH perturbation, and lot-dependent variability that directly compromises kinase assay reproducibility and cross-laboratory data comparability [4].

Quantitative Differential Evidence: Magnesium ATP vs. ATP Disodium Salt, Free ATP, and Manual Mg²⁺/ATP Mixtures


Speciation at Physiological pH: 87% MgATP²⁻ vs. 0% Without Pre-Complexed Magnesium

At pH 7.4, the speciation of ATP is fundamentally altered by the presence of Mg²⁺. Without Mg²⁺, 89.5% of ATP exists as the tetra-anionic ATP⁴⁻ species, with only 10.5% as HATP³⁻ and 0% as MgATP²⁻. When an equimolar concentration of Mg²⁺ is present (as in pre-complexed Magnesium ATP), 87.0% of the nucleotide is present as the enzyme-competent MgATP²⁻ species, 10.7% as ATP⁴⁻, 2.1% as HATP³⁻, and 0.1% as MgHATP⁻ [1]. This speciation shift is not achievable by simply dissolving ATP disodium salt in buffer—free Mg²⁺ must be added at a precise 1:1 stoichiometric ratio and pH-adjusted, a process that introduces between-user and between-lot variability .

ATP speciation MgATP complex enzyme substrate identity pH 7.4 equilibrium

Enzyme Kinetics: MgATP²⁻ is the True Substrate (Km ≈ 0.5 mM); Free ATP is a Competitive Inhibitor (Ki = 0.253–0.77 mM)

Thermokinetic and spectrophotometric studies on Na⁺/K⁺-ATPase (EC 3.6.1.3) at 310.15 K and pH 7.4 demonstrated that the MgATP²⁻ complex is the true substrate with a Michaelis constant (Km) of 0.479 ± 0.020 mM, while free (uncomplexed) ATP acts as a competitive inhibitor with an inhibition constant (Ki) of 0.253 mM [1]. In a separate enzyme system—mitochondrial F₁-ATPase from crayfish gills—MgATP²⁻ was likewise confirmed as the true substrate with Km = 0.327 mM, and free ATP was a competitive inhibitor with Ki = 0.77 mM; the maximum azide-sensitive activity dropped from 0.878 to 0.520 μmol Pi/mg protein/min (a 41% reduction) when free ATP was present at <18 μM [2]. For human erythrocyte hexokinase, uncomplexed ATP⁴⁻ inhibits competitively with respect to MgATP²⁻ with Ki = 1.6 mM when the Mg²⁺/ATP ratio falls below 1:1 [3].

enzyme kinetics competitive inhibition Na+/K+-ATPase F1-ATPase Km Ki

Electrophysiology: MgATP Prevents Ion Channel Rundown — Mg²⁺ Alone or ATP Alone Are Insufficient

In inside-out giant membrane patches from Xenopus laevis oocytes, the depolarization-induced endogenous Na⁺ conductance ceases completely within a few minutes in the cell-free configuration. This rundown can be prevented by including MgATP in the intracellular solution, but critically, neither Mg²⁺ alone nor ATP alone is sufficient to sustain the conductance [1]. This demonstrates that the pre-formed MgATP complex—not its individual components—is the molecular species required for maintaining ion channel function. The same principle extends to patch-clamp electrophysiology of cortical neurons, where MgATP (as opposed to Na₂ATP + MgCl₂ admixture) is specified in potassium methanesulfonate-based internal solutions for in vitro recordings .

electrophysiology patch-clamp ion channel rundown inside-out patch sodium conductance intracellular solution

Chemical Stability: Magnesium Chelation Protects the Triphosphate Chain Against Hydrolytic Degradation vs. Free Acid ATP

The magnesium ion in Magnesium ATP stabilizes the triphosphate chain through chelation, conferring superior resistance to spontaneous hydrolysis into ADP and inorganic phosphate compared to ATP free acid . Commercial specifications for Magnesium ATP (CAS 74804-12-9) stipulate storage at −20°C with a documented stability of at least 6 months post-receipt [1]. In aqueous solution, however, the intrinsic stability of ATP-Mg is limited: a Chinese patent (CN200610134335) discloses that a 1% aqueous solution of ATP-Mg at 0°C is stable for only several hours, necessitating formulation with stabilizers (amino acids, guanidine carbonate, EDTA) and antioxidants for injectable preparations [2]. By contrast, ATP free acid is hygroscopic and chemically less stable, undergoing more rapid hydrolysis upon moisture absorption . In blood storage studies, a decrease in Mg²⁺ complexation of ATP by a factor of 2.6 in free Mg²⁺ was observed over the shelf-life of stored blood, underscoring the protective role of Mg²⁺ chelation in long-term ATP preservation [3].

ATP stability hydrolysis resistance triphosphate chain shelf-life free acid ATP degradation

Experimental Reproducibility: Pre-Complexed Mg-ATP Eliminates Manual Mg²⁺ Addition Variability in Kinase and ATPase Assays

A recognized source of irreproducibility in kinase and ATPase assays is the manual addition of MgCl₂ or MgSO₄ to ATP disodium stock solutions. The optimal ATP:Mg²⁺ ratio for most kinases is 1:1, and deviations from this stoichiometry can produce free ATP or free Mg²⁺, both of which are inhibitory [1]. Researchers on protocols forums report that ATP 'goes bad as the pyrophosphate bond hydrolyzes' and that stock solutions must be stored frozen at ≤−20°C to maintain integrity [2]. Pre-complexed Magnesium ATP (CAS 74804-12-9) is supplied 'ready-to-use'—immediately bioactive upon dissolution—eliminating the need for buffer optimization regarding magnesium concentration and ensuring immediate and consistent enzyme kinetics across experiments . The vendor specification for Phosphorous (15.6–18.8% dry basis by ICP) and Magnesium content (2.5–13.5% dry basis by ICP) provides lot-specific quality metrics that are not typically available when procuring ATP disodium salt and relying on in-house Mg²⁺ complexation [3].

kinase assay reproducibility assay development Mg-ATP pre-complex buffer optimization experimental variability

Procurement-Driven Application Scenarios for Magnesium ATP (CAS 74804-12-9): Where Pre-Complexed Mg-ATP Delivers Demonstrable Value


High-Throughput Kinase Inhibitor Screening and IC₅₀ Determination

In kinase drug discovery, the ATP concentration in the assay must be held precisely at or near the Km for each kinase to enable meaningful IC₅₀ comparisons across compounds. Using pre-complexed Magnesium ATP eliminates the risk of inadvertently introducing free ATP⁴⁻, which is a competitive inhibitor with Ki values in the 0.25–1.6 mM range depending on the enzyme . Manual Mg²⁺/ATP mixtures introduce between-operator stoichiometric variability that can shift the effective MgATP²⁻ concentration, distorting apparent inhibitor potency. Procurement of pre-complexed Mg-ATP (CAS 74804-12-9) with vendor-certified purity (≥95% HPLC) and elemental Mg/P content by ICP ensures consistent substrate quality across screening campaigns .

Patch-Clamp Electrophysiology Intracellular Solutions

For whole-cell and inside-out patch-clamp recordings, the inclusion of MgATP in the intracellular (pipette) solution is essential for preventing ion channel rundown. Experimental evidence from Xenopus oocyte inside-out patches shows that only pre-formed MgATP—not Mg²⁺ alone or ATP alone—sustains Na⁺ conductance . ATP disodium salt, even when supplemented with MgCl₂, may not achieve complete MgATP²⁻ complexation and additionally introduces Na⁺ ions that alter the liquid junction potential and complicate Nernst equilibrium calculations. Sigma-Aldrich explicitly lists Mg-ATP as a component of potassium methanesulfonate-based internal solutions for cortical neuron electrophysiology . Procurement of CAS 74804-12-9 ensures the correct molecular species is delivered directly into the recording pipette.

Luciferase-Based ATP Detection and Diagnostic Reagent Manufacturing

Firefly luciferase requires MgATP²⁻ as its substrate for the luminescent oxidation of luciferin. The sensitivity and linearity of ATP bioluminescence assays depend on a consistent, defined concentration of MgATP²⁻. Commercial Mg-ATP with guaranteed high purity and low ADP contamination is critical for accurate calibration curves and low background signal . The enhanced solid-state stability of the magnesium salt compared to free acid ATP reduces lot-to-lot degradation in reagent kits, directly extending product shelf-life and reducing quality control failures in diagnostic manufacturing .

Mitochondrial Respiration and ATP/ADP Exchange Rate Measurements

The Magnesium Green™ (MgGr) fluorometric assay for mitochondrial ADP-ATP exchange rate exploits the differential affinity of ADP and ATP for Mg²⁺. In this method, changes in free extramitochondrial [Mg²⁺] are recorded as ADP is converted to ATP (or vice versa) by the adenine nucleotide translocator (ANT) . The accuracy of the assay depends on precise knowledge of the Mg²⁺-ATP/ADP speciation equilibrium. Using pre-complexed Magnesium ATP as a calibration standard ensures that the MgATP²⁻ concentration is defined, enabling accurate conversion of fluorescence signals to ADP-ATP exchange rates. The Bioblast protocol recommends mixing ATP with MgCl₂ at 0.8 mol MgCl₂/mol ATP when using ATP disodium salt ; procurement of pre-complexed Mg-ATP eliminates this manual step.

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